2-(Isochroman-7-yl)acetic acid
Description
Biological Significance of Isochroman-Containing Natural Products and Synthetics
Isochroman (B46142) derivatives are recognized for their diverse therapeutic applications in pharmacology. vanderbilt.edunih.gov Naturally occurring isochromans, isolated from sources like fungi and plants, have demonstrated a wide range of biological activities, including antifungal, antibacterial, and antitumor properties. researchgate.netrsc.org Synthetic isochroman-containing molecules have also been developed, exhibiting activities such as anti-inflammatory, antioxidant, and antimicrobial effects. vanderbilt.edunih.govontosight.ai This broad spectrum of bioactivity underscores the importance of the isochroman scaffold in drug discovery. vanderbilt.eduresearchgate.net For instance, certain isochroman derivatives have shown potential as agents targeting the central nervous system and as antihypertensive compounds. vanderbilt.edunih.gov
Evolution of Research on Isochroman Derivatives in Drug Discovery
The journey of isochroman derivatives in drug discovery has been marked by continuous evolution. vanderbilt.edu Initial discoveries of bioactive natural products spurred synthetic efforts to create analogues with improved potency and pharmacological profiles. researchgate.netwhiterose.ac.uk Medicinal chemists have systematically explored the structure-activity relationships (SAR) of isochroman derivatives, leading to the identification of key structural features responsible for their biological effects. vanderbilt.edunih.gov This research has led to the development of numerous drug-like candidates with a wide array of medicinal properties. vanderbilt.edu The versatility of the isochroman scaffold allows for its incorporation into diverse molecular architectures, including spirocyclic systems, further expanding its potential in medicinal chemistry. researchgate.net
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(3,4-dihydro-1H-isochromen-7-yl)acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O3/c12-11(13)6-8-1-2-9-3-4-14-7-10(9)5-8/h1-2,5H,3-4,6-7H2,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIRGTQSHXBYBJF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC2=C1C=CC(=C2)CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations of 2 Isochroman 7 Yl Acetic Acid
Strategic Approaches to Isochroman (B46142) Core Formation
The formation of the isochroman ring, a 3,4-dihydro-1H-benzo[c]pyran system, is a cornerstone of the synthesis. Several robust methods have been developed for this purpose, each with distinct advantages regarding substrate scope and control over selectivity.
The oxa-Pictet-Spengler reaction is a powerful and direct method for constructing the isochroman motif. nih.govthieme-connect.com This acid-catalyzed reaction involves the condensation of a β-arylethanol with an aldehyde or ketone, followed by cyclization and dehydration. thieme-connect.com For the synthesis of a 7-substituted isochroman, a meta-substituted β-phenylethanol is required. The reaction proceeds via an initial hemiacetal formation, which then generates an oxocarbenium ion under acidic conditions. This electrophilic species is subsequently attacked by the electron-rich aromatic ring in a Friedel-Crafts-type cyclization to form the pyran ring. thieme-connect.com Various catalysts, including Brønsted acids and Lewis acids like Fe(OTf)₂, have been shown to efficiently promote this transformation. liv.ac.uk
A notable advancement in this area is the use of epoxides as aldehyde surrogates in hexafluoroisopropanol (HFIP). nih.govscispace.com This method expands the scope of the reaction to include unstable aldehydes, which are generated in situ via a Meinwald rearrangement of the epoxide, and then readily participate in the oxa-Pictet-Spengler cyclization. nih.govscispace.com
| Catalyst System | Reaction Conditions | Key Advantages | Reference |
| TfOH in HFIP | Epoxide + β-phenylethanol, rt, <1h | Broad scope, mild conditions, in-situ aldehyde generation | nih.govscispace.com |
| Fe(OTf)₂ | Aldehyde + β-phenylethanol, Toluene, 70°C | Cheap, environmentally friendly, atom-economic | liv.ac.uk |
| TMSOTf | Vinylogous ester + β-phenylethanol | Good yields for specific derivatives | thieme-connect.com |
This table summarizes selected catalytic systems for oxa-Pictet-Spengler reactions.
Another significant cyclization strategy is halo-cycloacetalization. This process involves the intramolecular reaction of an olefinic aldehyde or alcohol, where a halogenating agent such as an N-haloamide is used to induce cyclization. researchgate.net This method provides a diastereoselective route to functionalized isochromans under mild, often catalyst-free, conditions. researchgate.netscilit.com
Annulation strategies involve the construction of the pyran ring onto a pre-functionalized aromatic system. A tandem condensation/ nih.govacs.org-hydride transfer/Friedel–Crafts sequence offers a redox-neutral pathway to isochroman derivatives from α-C–H bonds in alcohols and 2-arylacetaldehydes, catalyzed by a Lewis acid. rsc.org This approach creates the heterocyclic ring by forming new carbon-carbon and carbon-oxygen bonds in a single operation.
Rhodium(III)-catalyzed annulation of benzoic acids with nitroalkenes has also been reported for the synthesis of isochroman-1-ones, which can serve as precursors to isochromans. acs.org This method demonstrates high regioselectivity and catalytic efficiency. Additionally, palladium-catalyzed tandem cyclization reactions have been developed to create complex spiro-isochroman scaffolds, showcasing the versatility of annulation strategies in building diverse isochroman-based structures. rsc.org
Controlling regioselectivity is crucial when synthesizing specifically substituted isochromans like the 7-yl isomer. In the oxa-Pictet-Spengler reaction, the substitution pattern on the starting β-phenylethanol dictates the position of cyclization. For instance, using a meta-substituted β-phenylethanol generally leads to excellent para-selectivity, resulting in the desired 7-substituted isochroman. nih.gov This outcome is governed by the electronic and steric effects of the substituent on the aromatic ring, which directs the intramolecular electrophilic attack.
Stereoselectivity is also a key consideration, particularly for the synthesis of chiral isochromans. Asymmetric synthesis can be achieved through various means:
Substrate-Induced Diastereoselectivity: Using chiral β-arylethanols or aldehydes can induce diastereoselectivity in the cyclization step. thieme-connect.com
Asymmetric Catalysis: The use of chiral catalysts, such as rhodium complexes with specific ligands, enables enantioselective C-H insertion reactions to form isochromans with high stereocontrol. rsc.org
Chiral Auxiliaries: Stereoselective synthesis of isochromanones has been accomplished using an asymmetric ortho-lithiation strategy controlled by a chiral memory effect from an atropisomeric amide axis. acs.org
Selenium-mediated 6-exo-tet ring-closure reactions of chiral nonracemic phenylseleno alcohols also provide a stereoselective route to substituted isochromans. acs.org These methods allow for the construction of optically active isochromans, which are valuable in medicinal chemistry.
Introduction and Manipulation of the Acetic Acid Side Chain at the Isochroman-7-yl Moiety
Once the isochroman-7-yl core is established, the next critical phase is the introduction of the acetic acid side chain. This can be accomplished either by direct functionalization of the C-7 position or by elaborating a pre-existing functional group.
Direct functionalization involves adding the two-carbon acid chain or a precursor to the C-7 position of an unsubstituted isochroman or a 7-halo-isochroman.
Electrophilic Aromatic Substitution: A classic approach is the Friedel-Crafts acylation. Isochroman can be reacted with an acylating agent like chloroacetyl chloride or acetyl chloride in the presence of a Lewis acid (e.g., AlCl₃). The resulting 7-acetylisochroman can then be converted to 2-(isochroman-7-yl)acetic acid through various multi-step sequences, such as the Willgerodt-Kindler reaction or haloform reaction followed by reduction of the carboxylic acid.
Metal-Catalyzed Coupling: Modern cross-coupling reactions offer powerful tools for C-C bond formation. Starting from 7-bromoisochroman, a variety of palladium-catalyzed reactions can be envisioned. For example, a Heck reaction with ethyl acrylate (B77674) followed by hydrogenation of the double bond and hydrolysis of the ester would yield the target acid. Alternatively, Sonogashira coupling with a protected acetylene, followed by hydration and reduction, could achieve the same transformation. Cross-dehydrogenative coupling (CDC) reactions, catalyzed by metals like copper or iron, represent a more direct approach, enabling the coupling of isochroman's C-H bonds with various partners, although this typically targets the more activated C-1 position. acs.orgbeilstein-journals.orgacs.orgnih.gov
| Coupling Strategy | Starting Material | Key Reagents | Potential Product | Reference |
| Heck Reaction | 7-Bromoisochroman | Ethyl acrylate, Pd catalyst, Base | Ethyl (E)-3-(isochroman-7-yl)acrylate | researchgate.net |
| Sonogashira Coupling | 7-Bromoisochroman | Trimethylsilylacetylene, Pd/Cu catalyst | 7-(Ethynyl)isochroman | researchgate.net |
| Cross-Dehydrogenative Coupling | Isochroman | Anisole, CuCl, DDQ | 1-(4-Methoxyphenyl)isochroman | acs.orgnih.gov |
This table illustrates potential metal-catalyzed strategies for functionalizing the isochroman ring.
An alternative to direct functionalization is to start with an isochroman already bearing a functional group at the C-7 position and elaborate it into the acetic acid side chain.
Wittig and Horner-Wadsworth-Emmons (HWE) Reactions: The HWE reaction is a highly effective method for this purpose. wikipedia.orgorganic-chemistry.org The synthesis would begin with isochroman-7-carbaldehyde, which can be prepared via formylation of isochroman. The aldehyde is then reacted with a phosphonate-stabilized carbanion, such as the anion of triethyl phosphonoacetate. organicchemistrydata.orgconicet.gov.ar This reaction typically produces the (E)-alkene with high selectivity. wikipedia.orgorganic-chemistry.org The resulting ethyl (E)-2-(isochroman-7-yl)acrylate is then subjected to catalytic hydrogenation to reduce the carbon-carbon double bond, followed by saponification of the ester to yield the final product, this compound.
Alkylation: Alkylation strategies can also be employed. For instance, a 7-methylisochroman (B3045217) could undergo radical bromination to form 7-(bromomethyl)isochroman. Nucleophilic substitution with sodium cyanide would produce the corresponding nitrile, 2-(isochroman-7-yl)acetonitrile. Subsequent hydrolysis of the nitrile group under acidic or basic conditions would furnish the desired carboxylic acid. Side-chain alkylation of aromatic compounds is a well-established method, often utilizing alkali metal catalysts. google.com
Carboxylic Acid Functional Group Transformations (e.g., Esterification, Amidation, Reduction)
The carboxylic acid moiety of this compound is a versatile functional group that can be readily converted into a variety of other functionalities, such as esters, amides, and alcohols. These transformations are fundamental for creating derivatives with modified physicochemical properties and for building more complex molecular architectures.
Esterification: The conversion of the carboxylic acid to an ester is a common transformation. Standard methods like Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst (e.g., H₂SO₄, TsOH), can be employed. masterorganicchemistry.com To drive the equilibrium towards the ester product, an excess of the alcohol is typically used. masterorganicchemistry.com For substrates sensitive to strong acids, milder methods involving activating agents are utilized. For instance, reacting the carboxylic acid with an alkyl halide in the presence of a base or using coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) can yield the corresponding ester. rug.nl The synthesis of ethyl and methyl esters of related isochroman-1-yl acetic acids has been documented, showcasing the applicability of these reactions within the isochroman class. scispace.com
Amidation: Amides are typically synthesized from the corresponding carboxylic acid or its more reactive derivatives, like esters or acyl chlorides. Direct condensation of this compound with an amine using a coupling agent is a common approach. Alternatively, the corresponding methyl or ethyl ester can be treated with an amine to furnish the amide. A notable variation is the formation of a hydrazide by reacting the ester with hydrazine (B178648) hydrate. nih.gov This hydrazide serves as a versatile intermediate for synthesizing a range of heterocyclic derivatives. nih.gov The synthesis of amides has been reported for various heterocyclic cores, including isochroman-3-carboxylic acid derivatives, demonstrating the feasibility of this transformation.
Reduction: The carboxylic acid group can be reduced to a primary alcohol, yielding 2-(isochroman-7-yl)ethanol. This transformation is typically achieved using strong reducing agents like lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃) complexes. For instance, the reduction of a related substituted phenylacetic acid to its corresponding ethanol (B145695) derivative has been successfully performed using sodium borohydride (B1222165) in a mixed solvent system of THF and methanol (B129727). This reduction opens up further synthetic possibilities, as the resulting alcohol can undergo a variety of subsequent reactions.
| Transformation | Reagents & Conditions | Product Functional Group | Reference |
| Esterification | Alcohol (e.g., EtOH, MeOH), Acid Catalyst (e.g., H₂SO₄) | Ester | masterorganicchemistry.com |
| Amidation | Amine (R-NH₂), Coupling Agent OR Ester + Amine | Amide | nih.gov |
| Reduction | LiAlH₄ or BH₃ THF complex | Primary Alcohol |
Synthesis of Analogues and Derivatives of this compound
The synthesis of analogues and derivatives of this compound is crucial for exploring structure-activity relationships and developing compounds with tailored properties. Modifications can be made to the phenyl ring, the acetic acid side chain, or by incorporating the entire scaffold into larger, more complex structures.
The aromatic ring of the isochroman core is amenable to various substitution reactions, allowing for the introduction of a wide range of functional groups to modulate the electronic and steric properties of the molecule.
Hydroxylation and Alkoxylation: Phenolic and alkoxy-substituted isochromans are common targets. For example, 6,7-dihydroxyisochromans have been synthesized, and the demethylation of corresponding dimethoxy derivatives is a viable strategy. researchgate.net The introduction of methoxy (B1213986) groups is also a frequently employed modification. researchgate.net
Halogenation: Chloro-substituted isochroman derivatives have been prepared, showcasing that halogen atoms can be incorporated into the phenyl ring. unideb.hu
Alkylation: The addition of alkyl groups, such as methyl substituents, to the aromatic ring has been reported. thieme-connect.comd-nb.info These modifications can influence the lipophilicity and metabolic stability of the resulting compounds. The synthesis of 3,7-dimethyl-6-hydroxy-8-methoxyisochroman (B8367575) highlights the possibility of multiple substitutions on the benzene (B151609) ring. google.com
| Modification | Example Substituent | Synthetic Strategy | Reference |
| Hydroxylation | -OH | Demethylation of methoxy groups | researchgate.net |
| Alkoxylation | -OCH₃ | Direct synthesis or methylation of hydroxyls | researchgate.net |
| Halogenation | -Cl | Electrophilic aromatic substitution | unideb.hu |
| Alkylation | -CH₃ | Friedel-Crafts alkylation or from substituted precursors | thieme-connect.comd-nb.info |
The acetic acid side chain can be modified to alter the acidity, polarity, and spacing of the acidic functional group relative to the isochroman core.
Homologation: The acetic acid chain can be extended to create propionic acid derivatives or other higher homologues. This has been explored in the context of developing non-steroidal anti-inflammatory drug (NSAID) analogues based on the isochroman scaffold. scispace.com
Heteroatom Replacements and Cyclizations: The carboxylic acid functionality can be replaced entirely. For instance, the corresponding acid hydrazide can be used as a key intermediate to synthesize various five-membered heterocycles like pyrazoles, 1,3,4-oxadiazoles, and 1,2,4-triazoles, effectively replacing the acetic acid moiety with a new ring system. nih.gov
The this compound scaffold can serve as a building block for the construction of larger and more complex molecules, such as peptidomimetics and macrocycles.
Peptidomimetics: The isochroman structure is recognized as a valuable scaffold in the design of peptidomimetics, which mimic the structure and function of peptides. Isochroman-based structures have been incorporated into molecules designed as inhibitors for enzymes like HIV-1 protease and aminopeptidase (B13392206) N. researchgate.netscispace.com For example, (S)-(−)-4-[4-[2-(Isochroman-1-yl)ethyl]piperazin-1-yl]benzenesulfonamide was developed as a selective dopamine (B1211576) D4 antagonist, demonstrating the integration of the isochroman core into a larger pharmacologically active molecule. acs.org
Macrocycles: Isochroman units have been successfully incorporated into macrocyclic structures. This includes the synthesis of 14-membered macrocycles containing an enediyne unit and peptide fragments, highlighting the utility of isochroman derivatives in constructing complex cyclic systems. researchgate.net The formation of spiro-macrocycles, such as spiro[isochroman-4,4'-piperidine], also demonstrates the versatility of the isochroman scaffold in creating diverse three-dimensional structures. fluorochem.co.ukgoogle.com
Modern Synthetic Techniques Applied to Isochroman Derivatives
The development of modern synthetic methods, particularly in asymmetric catalysis, has provided powerful tools for the efficient and stereoselective synthesis of complex isochroman derivatives.
Creating chiral isochroman derivatives in an enantiomerically pure form is highly desirable, as the biological activity of chiral molecules often resides in a single enantiomer. mostwiedzy.pl Both organocatalysis and transition metal catalysis have emerged as leading strategies to achieve this goal.
Organocatalysis: Organocatalysis utilizes small, chiral organic molecules to catalyze asymmetric transformations, avoiding the use of potentially toxic or expensive metals. mdpi.com
Cinchona Alkaloids: Derivatives of cinchona alkaloids, such as quinidine, have been employed as catalysts in domino reactions to generate highly functionalized and enantiomerically enriched isochromans. researchgate.net
Proline and its Derivatives: Chiral amino acids like proline are effective organocatalysts for various asymmetric reactions.
Mechanism: These catalysts often operate by forming chiral intermediates, such as enamines or iminium ions, which then react stereoselectively. Strategies like intramolecular oxa-Michael additions have been successfully developed using bifunctional organocatalysts to synthesize enantioenriched 1- and 3-substituted isochromans. acs.org A notable example is the organocatalytic C(sp³)–H bond arylation of isochromans, which uses 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) as an organocatalyst. acs.orgnih.gov
Transition Metal Catalysis: Transition metal complexes offer a broad range of reactivity for the synthesis of isochroman derivatives.
Palladium Catalysis: Palladium catalysts are widely used for cross-coupling and carbonylation reactions. The synthesis of isochromanones and benzoxepinones has been achieved through palladium-catalyzed cyclocarbonylation reactions. researchgate.net
Rhodium Catalysis: Rhodium catalysts have been utilized for C-H insertion reactions. Stereoselective dirhodium-catalyzed C-H insertion with a donor/donor carbene was a key step in the total synthesis of isochroman-based natural products like panowamycins. nih.gov
Gold Catalysis: Gold catalysts have proven effective in cycloisomerization reactions. A combination of aminocatalysis and gold catalysis has been used to prepare chiral α-quaternary isochromanes. researchgate.netresearchgate.net
Other Metals: Other transition metals are also employed in reactions such as olefin metathesis, which can be used to construct macrocyclic structures containing the isochroman ring. mdpi.com
| Catalysis Type | Catalyst Example | Reaction Type | Reference |
| Organocatalysis | Quinidine Derivatives | Domino Peroxyhemiacetalization/oxa-Michael | researchgate.net |
| Organocatalysis | DDQ | C(sp³)–H Bond Arylation/Alkylation/Amidation | acs.orgnih.gov |
| Transition Metal | Palladium Complexes | Cyclocarbonylation | researchgate.net |
| Transition Metal | Dirhodium Complexes | Asymmetric C-H Insertion | nih.gov |
| Transition Metal | Gold Complexes | Intramolecular Hydroarylation | researchgate.netresearchgate.net |
Flow Chemistry and Continuous Processing Approaches
Flow chemistry, or continuous processing, has emerged as a powerful technology in chemical synthesis, offering significant advantages over traditional batch processing. dokumen.pub By performing reactions in a continuously flowing stream through a reactor, such as a microreactor or a packed-bed column, this methodology provides superior control over reaction parameters like temperature, pressure, and mixing, leading to enhanced reaction rates, higher yields, and improved product quality. dokumen.pubresearchgate.net The inherent safety of handling only small volumes of reactive intermediates at any given time makes flow chemistry particularly suitable for hazardous reactions or those involving unstable intermediates. researchgate.netbeilstein-journals.org
While a specific continuous flow synthesis for this compound has not been detailed in the literature, the principles of flow chemistry have been successfully applied to the synthesis of other acetic acid derivatives and heterocyclic systems. For instance, the synthesis of 2-(3-methyl-1H-1,2,4-triazol-1-yl) acetic acid has been demonstrated efficiently under flow conditions, avoiding the need for isolation of a highly energetic intermediate and achieving higher yields compared to batch processes. chemrxiv.org Similarly, the continuous preparation of (S)-2-acetyloxypropionic acid from lactic acid highlights the industrial applicability of this approach for producing acetic acid derivatives with high purity. google.com
Table 1: Examples of Continuous Flow Processing in Organic Synthesis
| Reaction Type | Substrates | Reactor System | Conditions | Yield | Reference |
| Triazole Formation | Hydrazide, Acetimidic acid ethyl ester | Flow reactor | Two-step continuous method | Higher than batch | chemrxiv.org |
| Acetylation | Lactic acid, Acetic anhydride | Distillation column and reactor | 30-60 °C | High purity | google.com |
| Nitration | 1-methyl-3-propyl-1H-pyrazole-5-carboxylic acid | Modular microreactor | Telescoped two-step process | 82% (isolated) | researchgate.net |
| Schiff Base Formation | Metronidazole derivatives | Additively manufactured reactor | 45-65 °C, 8h | 63-85% | mdpi.com |
This table presents data from syntheses of various compounds to illustrate the general parameters and success of flow chemistry, as direct data for this compound is not available.
Photoredox Catalysis and Electrochemical Synthesis
Modern synthetic chemistry increasingly relies on methods that utilize light or electricity to drive chemical reactions, offering green and powerful alternatives to conventional reagents. usp.brsioc-journal.cn
Photoredox Catalysis
Visible-light photoredox catalysis has become a cornerstone of modern organic synthesis, enabling the formation of chemical bonds under exceptionally mild conditions. ethz.ch This technique uses a photocatalyst, typically a ruthenium or iridium complex, that absorbs light to reach an excited state. usp.br In this excited state, the catalyst can engage in single-electron transfer (SET) with organic substrates, generating highly reactive radical intermediates that can participate in a wide range of transformations. acs.org The photocatalyst is regenerated in a closed catalytic cycle, making it a sustainable approach. acs.org
Although a direct photoredox synthesis of this compound is not documented, the methodology holds great potential for its construction. Photoredox catalysis is particularly powerful for the alkylation of C(sp²) centers. A plausible strategy could involve the coupling of a 7-halo-isochroman derivative with a suitable acetic acid radical precursor. For example, photoredox-catalyzed reductive dehalogenation is effective for activated halides, and iridium-based photocatalysts can even reduce unactivated alkyl and aryl halides, which could then be coupled with an appropriate reaction partner. ethz.ch Alternatively, C-H functionalization strategies, which are increasingly accessible via photoredox catalysis, could be envisioned to directly introduce the acetic acid moiety onto a pre-formed isochroman ring. nih.gov
Electrochemical Synthesis
Organic electrosynthesis represents another sustainable and powerful tool, using electricity to drive redox reactions without the need for stoichiometric chemical oxidants or reductants. sioc-journal.cnrsc.org By controlling the electrode potential, chemists can achieve highly selective transformations under mild conditions, often minimizing waste production. sioc-journal.cn
The application of electrochemistry to the synthesis of heterocyclic compounds is well-established. rsc.orgresearchgate.net For the isochroman scaffold, electrochemical methods have been successfully employed. For instance, an electrochemical α-C(sp³)–H/N–H cross-coupling reaction has been developed to synthesize 1-(isochroman-1-yl)-1H-indazoles, demonstrating that the isochroman ring is stable to and can be functionalized under electrochemical conditions. mdpi.com This C-H activation approach suggests that a similar strategy could be devised for introducing a carbon-based substituent at the C1 position, which could then be elaborated to the acetic acid side chain. Furthermore, electrochemical annulation reactions are known to produce various heterocyclic systems and could potentially be adapted for the construction of the isochroman core itself. rsc.org A hypothetical route to this compound could involve the electrochemical oxidation of a suitable precursor to generate a radical cation, which could then be trapped by an acetic acid equivalent.
Table 2: Examples of Photoredox and Electrochemical Reactions for Synthesis
| Method | Reaction Type | Catalyst/Mediator | Substrates | Product Type | Reference |
| Photoredox Catalysis | Reductive Dehalogenation/Alkylation | Ru or Ir photocatalyst | Aldehydes, Alkyl halides | α- and β-alkylated products | ethz.ch |
| Photoredox Catalysis | C–H Trifluoromethylation | Ru(II)* photocatalyst | (Hetero)arenes, Triflyl chloride | Trifluoromethylated arenes | nih.gov |
| Electrochemical Synthesis | [4+2] Annulation | Co(OAc)₂·4H₂O | Sulfonamides, Alkynes | Sultam derivatives | rsc.org |
| Electrochemical Synthesis | α-C(sp³)–H/N–H Cross-Coupling | None (direct electrolysis) | Isochroman, Azoles | 1-(Isochroman-1-yl)azoles | mdpi.com |
This table provides examples of related reactions to illustrate the potential application of these methods, as direct data for this compound is unavailable.
In Vitro Biological Screening and Target Identification Strategies
In vitro screening methodologies are fundamental in the early stages of drug discovery to identify biological activities and potential molecular targets of a compound. These strategies include receptor binding assays, enzyme modulation studies, and cell-based phenotypic screens.
Receptor Binding and Ligand Affinity Profiling
Receptor binding assays are crucial for determining if a compound interacts with specific receptors, which can be a primary mechanism for its pharmacological effects. These assays measure the affinity of a ligand for a receptor.
Following a comprehensive review of publicly available scientific literature, no specific data from receptor binding or ligand affinity profiling studies for This compound could be identified. Research on structurally related isochroman derivatives has explored their interactions with various receptors, but direct binding data for the 7-acetic acid substituted isochroman is not documented.
Enzyme Activity Modulation (Inhibition/Activation) Assays
Enzyme assays are performed to determine if a compound can enhance or inhibit the activity of specific enzymes, which are critical targets in many disease pathways.
No specific studies detailing the modulation of enzyme activity by This compound have been found in the public domain. While related heterocyclic structures, such as certain coumarin (B35378) and chromone (B188151) derivatives, have been evaluated as inhibitors of various enzymes, this specific isochroman acetic acid derivative has not been the subject of such published investigations. d-nb.inforasayanjournal.co.inrjptonline.org
High-Throughput Screening (HTS) and High-Content Screening (HCS) Platforms
HTS and HCS are advanced platforms that allow for the rapid screening of large numbers of compounds to identify "hits" with desired biological activities.
A thorough search of scientific databases reveals no evidence that This compound has been included in or identified as a hit from any high-throughput or high-content screening campaigns.
Elucidation of Molecular Mechanisms of Action
Once a compound shows biological activity, further studies are conducted to understand how it works at a molecular level. This involves identifying the specific biochemical pathways it affects.
Biophysical Characterization of Protein-Ligand Interactions (e.g., Surface Plasmon Resonance, Isothermal Titration Calorimetry, NMR)
The interaction between a small molecule ligand, such as this compound, and its protein target is fundamental to its mechanism of action. A suite of biophysical techniques is employed to characterize these interactions in detail, providing data on binding affinity, kinetics, thermodynamics, and stoichiometry. While specific studies applying these methods to this compound are not prominent in the available literature, the interaction of the core isochroman structure with proteins has been investigated.
Standard techniques for such characterization include:
Surface Plasmon Resonance (SPR): This technique measures changes in the refractive index at the surface of a sensor chip where a target protein is immobilized, allowing for real-time monitoring of ligand binding and dissociation to determine kinetic parameters (k_a and k_d) and binding affinity (K_D).
Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during a binding event. It is the gold standard for determining the thermodynamic profile of an interaction, yielding data on binding affinity (K_D), stoichiometry (n), and enthalpy (ΔH), from which entropy (ΔS) and Gibbs free energy (ΔG) can be calculated.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can provide high-resolution structural information about the protein-ligand complex in solution. Techniques like Chemical Shift Perturbation (CSP) can identify the ligand-binding site on the protein by monitoring changes in the chemical shifts of backbone amides upon ligand titration.
A study investigating the interaction between the general isochroman structure and bovine serum albumin (BSA) utilized multispectroscopic methods and molecular modeling. researchgate.net The findings indicated that the quenching mechanism was static, with a binding stoichiometry of approximately 1:1. researchgate.net Thermodynamic analysis revealed that hydrogen bonding and hydrophobic forces were the primary drivers of the interaction. researchgate.net Molecular docking studies further supported these experimental results, identifying the binding site within a large hydrophobic cavity of the protein. researchgate.net Such studies, while not on the specific acetic acid derivative, provide a foundational understanding of how the isochroman scaffold interacts with proteins.
Cellular Uptake and Subcellular Localization Studies in Research Cell Lines
For a compound to exert its biological effect, it must often cross the cell membrane and reach its intracellular target. Cellular uptake and subcellular localization studies are therefore critical. These investigations typically use fluorescently labeled analogues of the compound in conjunction with techniques like confocal microscopy.
Specific research on the cellular uptake of this compound is limited. However, insights can be drawn from studies on related isochroman derivatives. For instance, certain isochroman derivatives are known to act as full or partial agonists for D1-like dopamine receptors. nih.gov These receptors are synthesized in the cytoplasm and then transported to the plasma membrane of cell bodies and dendrites, where they are primarily localized. nih.gov This suggests that isochroman-based ligands targeting these receptors would be expected to localize to the plasma membrane of specific neuronal cell types. nih.gov
Furthermore, the physicochemical properties of a molecule heavily influence its ability to enter cells. Lipophilicity is a key factor, and medicinal chemistry efforts often focus on modifying this property to enhance cellular penetration. researchgate.net Studies on isochroman derivatives of hydroxytyrosol (B1673988) have shown that their lipophilicity can be modulated, which in turn affects their antioxidant activity in different biological environments, underscoring the importance of this parameter for cellular interaction. researchgate.net The subcellular distribution of a drug can also be influenced by the delivery vehicle; for example, encapsulation in different types of nanoparticles can lead to distinct intracellular trafficking pathways, such as lysosomal localization.
Structure-Activity Relationship (SAR) and Rational Design of this compound Analogues
Structure-activity relationship (SAR) studies are central to medicinal chemistry, aiming to understand how specific structural features of a molecule contribute to its biological activity. This knowledge guides the rational design of more potent and selective analogues. vanderbilt.eduresearchgate.net
Identification of Key Pharmacophoric Elements
A pharmacophore is the three-dimensional arrangement of essential features that enables a molecule to interact with a specific biological target. Research on various isochroman analogues has identified several key pharmacophoric elements crucial for different biological activities.
For instance, in a series of spiro[isochroman-piperidine] analogues, the structural arrangement was found to be critical for their ability to inhibit histamine (B1213489) release from mast cells. nih.gov In another study on isochroman derivatives of hydroxytyrosol, the number of free hydroxyl groups and the presence of a free o-diphenolic moiety were identified as key determinants of antioxidant and radical-scavenging activity. researchgate.net
Table 1: Key Pharmacophoric Elements of the Isochroman Scaffold and Their Associated Biological Activities
| Pharmacophoric Element/Structural Feature | Biological Activity | Reference Compound Class | Finding |
| Spiro-piperidine moiety | Histamine Release Inhibition | Spiro[isochroman-piperidine]s | The specific connectivity and structure of the spirocyclic system are required for activity. nih.gov |
| Free o-diphenolic groups | Antioxidant Activity | Hydroxytyrosol-isochromans | Positively correlated with antioxidant activity in oil-based media. researchgate.net |
| Number of free hydroxyls | Radical Scavenging | Hydroxytyrosol-isochromans | Directly related to the efficiency of radical-scavenging. researchgate.net |
| C1-Carbonyl group | Urotensin II Receptor Agonism | Isochromanones | Found to be non-essential for receptor interaction and activity. nih.gov |
| C8-Methoxy group | Plant Growth Inhibition | Substituted isochromans | Essential for maintaining growth inhibitory activity; conversion to a phenol (B47542) group abolishes it. deepdyve.com |
Optimization of Biological Activity through Medicinal Chemistry Approaches
Medicinal chemistry utilizes SAR insights to rationally design and synthesize new analogues with improved properties. researchgate.net This iterative process of design, synthesis, and testing aims to optimize potency, selectivity, and pharmacokinetic profiles.
A clear example of this approach is the optimization of isochromanone-based urotensin II receptor agonists. nih.gov Starting from an initial lead compound, a series of novel derivatives were synthesized and evaluated in a functional cell-based assay. This work led to the identification of 3-(3,4-dichlorophenyl)-6,7-dimethyl-3-(2-dimethylaminoethyl)isochroman-1-one, which showed a significantly improved potency with an EC₅₀ value of 51 nM. nih.gov The study also explored replacing the isochromanone core with other heterocyclic systems, such as isochromane and tetrahydroisoquinolinone, demonstrating that these related scaffolds could also yield potent and efficacious compounds. nih.gov
Another optimization strategy involves modifying the isochroman scaffold to enhance metabolic stability while retaining potency. In the development of Retinoid-X-Receptor (RXR) selective agonists, researchers hypothesized that incorporating an isochroman ring system could make the compounds more resistant to metabolic oxidation. mdpi.com They successfully synthesized isochroman-containing analogues that proved to be more potent RXR selective agonists than the existing drug, bexarotene, validating this rational design approach. mdpi.com
Table 2: Example of Medicinal Chemistry Optimization of an Isochromanone-Based Urotensin II Receptor Agonist
| Compound | Modifications | Biological Activity (EC₅₀) |
| Lead Compound | Phenyl at C3, Dimethylaminoethyl at C3 | >1000 nM |
| Optimized Compound | 3,4-dichlorophenyl at C3, Dimethylaminoethyl at C3, 6,7-dimethyl on benzene ring | 51 nM nih.gov |
Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Analytics
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that seeks to build a mathematical relationship between the chemical structures of a series of compounds and their biological activity. nih.gov These models use calculated molecular descriptors (representing physicochemical properties like steric, electronic, and hydrophobic features) to predict the activity of new, unsynthesized compounds, thereby guiding design and prioritizing synthetic efforts. nih.govrsc.org
While no specific QSAR models for this compound were found, this methodology has been successfully applied to structurally related heterocyclic compounds. For example, 2D- and 3D-QSAR studies have been performed on various series of compounds, including:
3-Iodochromone Derivatives: A 2D-QSAR study on these compounds as potential fungicides generated a statistically significant Multiple Linear Regression (MLR) model. frontiersin.org The model indicated that descriptors related to electronic properties (DeltaEpsilonC), atom counts (T_2_Cl_6, T_2_F_6), and dipole moment (ZCompDipole) were major influencers of fungicidal activity. frontiersin.org
Pyrimido-isoquinolin-quinones: 3D-QSAR studies using CoMFA (Comparative Molecular Field Analysis) and CoMSIA (Comparative Molecular Similarity Indices Analysis) were developed for this class of antibacterial agents. nih.gov The resulting models explained the structure-activity relationship in terms of steric, electronic, and hydrogen-bond acceptor properties, and were used to design new derivatives with enhanced activity against methicillin-resistant Staphylococcus aureus (MRSA). nih.gov
These examples demonstrate that QSAR is a powerful tool for optimizing lead compounds within related heterocyclic scaffolds. A similar approach could be applied to a series of this compound analogues to build predictive models for a desired biological endpoint, accelerating the discovery of more potent derivatives.
In Vivo Pharmacological Efficacy Studies in Preclinical Disease Models (Excluding Clinical Human Trials)
The ultimate test of a compound's potential, prior to clinical investigation, is its efficacy in a living organism modeling a human disease. Such preclinical in vivo studies are essential to validate in vitro findings.
Significant in vivo efficacy has been demonstrated for a class of isochroman derivatives, the pyrano-isochromanones, in preclinical models of arthritis. nih.govresearchgate.net These compounds, derived from the natural product bergenin, were investigated for their anti-inflammatory and anti-arthritic properties. nih.gov
In a sheep red blood cell (SRBC)-induced inflammation model in BALB/c mice, administration of the lead pyrano-isochromanone derivatives resulted in a dose-dependent inhibition of pro-inflammatory cytokines, including IL-6 and TNF-α. nih.govresearchgate.net The treatment also led to a reduction in both humoral and cell-mediated immunity, as measured by antibody titers. nih.govresearchgate.net
Further validation was conducted in a collagen-induced arthritis (CIA) model in DBA/1J mice, which more closely mimics human rheumatoid arthritis. In this model, the compounds significantly reduced the swelling of paws and lowered the levels of circulating cytokines and anti-collagen antibodies (IgG1/IgG2a). nih.govresearchgate.net These results demonstrate a significant in vivo immunosuppressive efficacy for the pyrano-isochromanone scaffold, highlighting its promise for the development of novel anti-arthritic drugs. nih.gov
Table 3: Summary of In Vivo Efficacy Findings for Pyrano-Isochromanone Derivatives
| Preclinical Model | Animal Strain | Key Findings | Conclusion |
| SRBC-Induced Inflammation | BALB/c Mice | Dose-dependent inhibition of IL-6 and TNF-α; reduced humoral and cell-mediated immunity. nih.govresearchgate.net | Compound possesses significant immunosuppressive activity. |
| Collagen-Induced Arthritis (CIA) | DBA/1J Mice | Reduction in paw swelling; decreased cytokine levels; reduction in anti-collagen IgG1/IgG2a levels. nih.govresearchgate.net | Scaffold shows potent anti-arthritic efficacy. |
Selection and Validation of Relevant Animal Models of Disease
The choice of an appropriate animal model is paramount for elucidating the pharmacological profile of a test compound. For this compound and its analogues, the selection of a model is guided by the known biological activities of the broader isochroman class of compounds, which have demonstrated potential anti-inflammatory, analgesic, and neurological effects in various studies. nih.govresearchgate.net
Given the structural similarity to other compounds with anti-inflammatory properties, a common and well-validated model for initial screening is the acetic acid-induced colitis model in rats. nih.gov This model mimics certain aspects of inflammatory bowel disease, providing a platform to assess the potential of this compound to mitigate inflammation-driven tissue damage. The induction of colitis via intrarectal administration of acetic acid leads to a predictable and reproducible inflammatory response, characterized by mucosal edema, ulceration, and infiltration of inflammatory cells. scilit.com
Another relevant model, particularly for assessing analgesic properties, is the acetic acid-induced writhing test in mice. nih.gov This model evaluates the ability of a compound to reduce visceral pain, a common symptom in many inflammatory conditions. The number of abdominal constrictions (writhes) following intraperitoneal injection of acetic acid serves as a quantifiable measure of nociception.
For investigating potential neurological applications, such as in the context of migraine, guinea pig models have been utilized for studying isochroman derivatives targeting serotonin (B10506) receptors, like the 5-HT1D receptor. nih.gov Species-specific differences in receptor pharmacology, however, necessitate careful model selection and data interpretation. nih.gov
The validation of these models for a specific research program involving this compound would involve establishing a consistent and measurable disease phenotype and demonstrating the model's sensitivity to standard-of-care agents with known mechanisms of action.
Table 1: Exemplary Animal Models for Investigating this compound
| Animal Model | Disease/Condition Modelled | Rationale for Selection | Key Parameters Measured |
| Rat | Acetic Acid-Induced Colitis | Evaluation of anti-inflammatory properties. nih.govscilit.com | Macroscopic and microscopic colon damage scores, myeloperoxidase (MPO) activity, cytokine levels. |
| Mouse | Acetic Acid-Induced Writhing | Assessment of visceral analgesic effects. nih.gov | Number of abdominal writhes. |
| Guinea Pig | Migraine Model (e.g., neurogenic dural inflammation) | Investigation of effects on 5-HT1D receptors. nih.gov | Changes in dural plasma protein extravasation. |
Assessment of Pharmacodynamic Markers and Biomarkers of Efficacy
Pharmacodynamic (PD) markers are crucial for demonstrating target engagement and understanding the mechanism of action of a compound, while efficacy biomarkers provide evidence of a therapeutic effect in a disease model.
In the context of the acetic acid-induced colitis model, a panel of biomarkers can be utilized to assess the anti-inflammatory effects of this compound. Myeloperoxidase (MPO) activity, an indicator of neutrophil infiltration into the inflamed tissue, is a primary PD marker. nih.gov Malondialdehyde (MDA) levels, a marker of lipid peroxidation, can be measured to assess oxidative stress. nih.gov Furthermore, the expression levels of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6) in colonic tissue can serve as key efficacy biomarkers. nih.gov
For analgesic activity in the writhing test, the primary efficacy endpoint is the reduction in the number of writhes. Mechanistic insights can be gained by co-administration of receptor antagonists to probe the involvement of specific pathways.
In neurological models, such as those for migraine, PD markers could include the modulation of neurotransmitter release or receptor binding affinity in specific brain regions. nih.gov Efficacy would be determined by the reduction of disease-specific behaviors or physiological changes.
Table 2: Potential Pharmacodynamic and Efficacy Biomarkers for this compound in a Rat Colitis Model
| Biomarker Category | Specific Marker | Biological Significance | Hypothetical Effect of Treatment |
| Inflammation | Myeloperoxidase (MPO) | Index of neutrophil infiltration. nih.gov | Decrease |
| Tumor Necrosis Factor-alpha (TNF-α) | Pro-inflammatory cytokine. nih.gov | Decrease | |
| Interleukin-6 (IL-6) | Pro-inflammatory cytokine. nih.gov | Decrease | |
| Oxidative Stress | Malondialdehyde (MDA) | Marker of lipid peroxidation. nih.gov | Decrease |
| Superoxide Dismutase (SOD) | Antioxidant enzyme. nih.gov | Increase | |
| Tissue Damage | Histological Score | Assessment of mucosal integrity and cellular infiltration. | Improvement |
Metabolic Stability and Biotransformation Studies in Research Models
Understanding the metabolic fate of a new chemical entity is fundamental to its development. In vitro and in vivo studies are conducted to determine its metabolic stability and identify the major biotransformation pathways.
Metabolic stability is typically first assessed in vitro using liver microsomes or hepatocytes from different species, including those used in non-clinical toxicology studies (e.g., rat, dog) and humans. These assays measure the rate of disappearance of the parent compound over time, providing an estimate of its intrinsic clearance. A compound with high metabolic stability is less likely to be rapidly cleared from the body, which can influence its duration of action. The isochroman scaffold, while generally stable, can be subject to metabolic oxidation. mdpi.com
Biotransformation studies aim to identify the chemical structures of metabolites. Common metabolic pathways for compounds like this compound include Phase I and Phase II reactions. upol.cz Phase I reactions often involve oxidation, such as hydroxylation of the aromatic ring or the aliphatic portion of the isochroman nucleus. Fungal biotransformation studies on the parent isochroman molecule have shown that oxidation can occur at non-activated carbon positions. isroset.org Phase II reactions typically involve conjugation of the parent compound or its Phase I metabolites with endogenous molecules like glucuronic acid or sulfate (B86663) to facilitate excretion. upol.cz The carboxylic acid moiety of this compound is a likely site for glucuronidation.
Table 3: Predicted Metabolic Pathways for this compound
| Metabolic Phase | Reaction Type | Potential Site of Metabolism | Predicted Metabolite |
| Phase I | Aromatic Hydroxylation | Phenyl ring of the isochroman | Hydroxylated this compound |
| Aliphatic Hydroxylation | Methylene (B1212753) groups of the isochroman ring | Hydroxylated this compound | |
| Phase II | Glucuronidation | Carboxylic acid group | 2-(Isochroman-7-yl)acetyl glucuronide |
| Glucuronidation | Hydroxylated metabolites from Phase I | Hydroxy-2-(isochroman-7-yl)acetic acid glucuronide |
Computational and Theoretical Studies on 2 Isochroman 7 Yl Acetic Acid and Its Interactions
Molecular Modeling and Docking Simulations
Molecular modeling techniques are instrumental in predicting the structural and interactive properties of chemical compounds.
Prediction of Ligand-Receptor Binding Modes and Affinities
Molecular docking is a computational method used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This technique is critical in drug discovery for predicting how a ligand, such as 2-(Isochroman-7-yl)acetic acid, might interact with a biological target, typically a protein or enzyme. The process involves sampling a high number of possible conformations and orientations of the ligand within the binding site of the receptor. These poses are then scored based on a function that estimates the binding affinity. For a molecule like this compound, docking studies would identify key interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, with specific amino acid residues in a target's active site. innovareacademics.inresearchgate.net
Conformational Analysis and Energy Minimization of the Compound
Conformational analysis aims to identify the stable three-dimensional structures, or conformers, of a molecule. plos.org For this compound, this would involve exploring the rotational freedom around its single bonds, particularly the bond connecting the acetic acid moiety to the isochroman (B46142) ring. Energy minimization procedures, often monitored by normal mode analysis, are then applied to find the local and global energy minima on the potential energy surface. plos.org This process helps in identifying the most likely conformations the molecule will adopt in different environments. For instance, the orientation of the carboxylic acid group can lead to different conformers, such as cis and trans isomers, which can have different energies and reactivity. nih.govresearchgate.net
Molecular Dynamics Simulations to Study Compound Behavior and Stability
Molecular dynamics (MD) simulations provide insights into the dynamic behavior of a molecule over time. mdpi.com An MD simulation of this compound, typically in a solvated environment, would track the movements of its atoms by solving Newton's equations of motion. nih.gov This allows for the study of its structural flexibility, conformational changes, and interactions with solvent molecules. mdpi.com MD simulations are also crucial for assessing the stability of ligand-receptor complexes predicted by docking, providing a more realistic view of the binding interactions. nih.gov
Quantum Chemical Calculations for Electronic and Spectroscopic Properties
Quantum chemical calculations are employed to understand the electronic structure and predict various properties of molecules.
Density Functional Theory (DFT) for Molecular Geometry and Reactivity
Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of many-body systems. nih.govuni-stuttgart.de For this compound, DFT calculations could be used to optimize its molecular geometry, providing precise information on bond lengths, bond angles, and dihedral angles. ripublication.com Furthermore, DFT can be used to calculate various electronic properties, such as the distribution of electron density, molecular electrostatic potential, and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). nih.gov These properties are crucial for understanding the molecule's reactivity and potential interaction sites. nrel.gov
Prediction of NMR and IR Spectra for Structural Confirmation
Theoretical prediction of spectroscopic data is a powerful tool for structural elucidation. DFT calculations can be used to predict the nuclear magnetic resonance (NMR) and infrared (IR) spectra of this compound. cheminfo.orgresearchgate.net Predicted ¹H and ¹³C NMR chemical shifts can be compared with experimental data to confirm the molecular structure. researchgate.net Similarly, the calculation of vibrational frequencies can generate a theoretical IR spectrum, where the positions and intensities of the absorption bands corresponding to specific functional groups (e.g., the C=O and O-H stretching vibrations of the carboxylic acid) can aid in structural confirmation. libretexts.org
While specific research on this compound is not currently available, the application of these established computational methods would be essential to characterize its chemical and physical properties and to explore its potential biological activities.
In Silico ADMET Prediction and Chemoinformatics Applications
Chemoinformatics and in silico (computer-based) methods offer powerful tools to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of a molecule, guiding research and development while saving time and resources. For this compound, these computational approaches are critical for evaluating its potential as a building block for more complex molecules and for exploring its biological relevance.
Virtual Screening for Analogues and Scaffold Exploration
Virtual screening is a computational technique used to search libraries of small molecules to identify those structures that are most likely to bind to a drug target. The isochroman core of this compound is a recognized heterocyclic scaffold that appears in various biologically active compounds, making it an interesting starting point for such screening campaigns. researchgate.net
Scaffold exploration aims to identify new molecular frameworks that retain the key binding features of the original molecule but have improved properties. Starting with this compound, virtual screening can proceed in two main directions:
Analogue Identification: A search of virtual libraries for compounds with high structural similarity can identify commercially available or synthetically accessible analogues. These analogues might feature different substitution patterns on the aromatic ring or modifications to the isochroman system.
Scaffold Hopping: This advanced technique seeks functionally similar molecules but with different core structures. For example, the isochroman scaffold could be replaced with other bicyclic hetero-aromatic systems like isoquinoline (B145761), chromane, or benzofuran (B130515) to explore new chemical space while preserving the spatial arrangement of key functional groups.
The acetic acid side chain provides a crucial interaction point, often mimicking a carboxylate-binding feature in biological targets. A virtual screening approach would prioritize compounds that maintain this acidic moiety or a suitable bioisostere.
Below is a table of potential analogues that could be explored through virtual screening, based on scaffold modification and substitution.
| Analogue Name | Modification from Parent Compound | Rationale for Exploration |
| 2-(5-Fluoro-isochroman-7-yl)acetic acid | Addition of a fluorine atom to the aromatic ring. | To explore the effects of electron-withdrawing groups on binding affinity and metabolic stability. |
| 2-(5-Methoxy-isochroman-7-yl)acetic acid | Addition of a methoxy (B1213986) group to the aromatic ring. | To investigate the impact of an electron-donating group on electronic properties and potential for new hydrogen bond interactions. |
| 2-(Isoquinolin-7-yl)acetic acid | Replacement of the isochroman ring with an isoquinoline ring. | To introduce a basic nitrogen atom, potentially altering solubility, cell permeability, and target interaction. |
| 2-(2-Oxo-2H-chromen-7-yl)acetic acid | Alteration of the core scaffold to a chromen-2-one (coumarin) system. | To explore a related but more rigid and planar scaffold known for diverse biological activities. nih.gov |
Predictive Modeling of Physicochemical Descriptors for Biological Relevance in Research (e.g., topological polar surface area, hydrogen bond donors/acceptors)
The biological relevance of a molecule is heavily influenced by its physicochemical properties. These descriptors can be calculated using computational models to predict a compound's behavior in a biological system. For this compound, these predictions are essential for assessing its drug-likeness and suitability for further research.
The carboxylic acid group makes the molecule acidic, capable of donating a proton at physiological pH. nih.gov This feature is critical for forming ionic interactions with biological targets. The ether oxygen in the isochroman ring and the carbonyl oxygen of the acid group act as hydrogen bond acceptors, while the hydroxyl group of the acid is a hydrogen bond donor. nih.gov These features are fundamental for molecular recognition and binding affinity.
The Topological Polar Surface Area (TPSA) is a key descriptor used to predict drug transport properties, such as intestinal absorption and blood-brain barrier penetration. uni.lu A higher TPSA is generally associated with lower membrane permeability.
A summary of the computationally predicted physicochemical properties for this compound is provided below.
| Descriptor | Predicted Value | Biological Relevance |
| Molecular Formula | C₁₁H₁₂O₃ | Defines the elemental composition. |
| Molecular Weight | 192.21 g/mol | Falls within the range for good oral bioavailability (Lipinski's Rule of Five). |
| XLogP3 | 1.5 | Indicates moderate lipophilicity, suggesting a balance between aqueous solubility and lipid membrane permeability. |
| Hydrogen Bond Donor Count | 1 | The carboxylic acid proton is available for donation, a key interaction for many biological targets. nih.gov |
| Hydrogen Bond Acceptor Count | 3 | The two oxygens of the carboxylic acid and the ether oxygen of the isochroman ring can accept hydrogen bonds, contributing to binding specificity. nih.gov |
| Rotatable Bond Count | 2 | Low number of rotatable bonds suggests conformational rigidity, which can be favorable for binding affinity. |
| Topological Polar Surface Area (TPSA) | 46.5 Ų | This value suggests good potential for oral absorption and cell permeability. uni.lu |
These properties are computationally predicted and provide a theoretical basis for experimental investigation.
Library Design and Combinatorial Chemistry Planning
Combinatorial chemistry is a powerful strategy for rapidly synthesizing a large number of different but structurally related molecules, known as a chemical library. researchgate.net The structure of this compound is well-suited for use as a scaffold in combinatorial library design due to its chemically tractable functional group.
The primary site for diversification is the carboxylic acid moiety. This group can readily undergo standard coupling reactions to form amides or esters. By reacting the this compound scaffold with a diverse collection of amines or alcohols (building blocks), a large library of derivatives can be generated. acs.orgescholarship.org This approach allows for the systematic exploration of the chemical space around the core scaffold to optimize interactions with a biological target.
The planning of such a library involves:
Scaffold Selection: this compound serves as the constant core.
Building Block Selection: A diverse set of building blocks (e.g., primary and secondary amines, alcohols) is chosen to introduce variations in size, charge, and polarity.
Reaction Chemistry: Amide bond formation is a robust and well-established reaction, making it ideal for combinatorial synthesis.
A hypothetical library design based on this scaffold is outlined in the table below.
| Scaffold | Reaction | Building Block (R-NH₂) | Resulting Library Member |
| This compound | Amide Coupling | Benzylamine | 2-(Isochroman-7-yl)-N-benzylacetamide |
| This compound | Amide Coupling | Morpholine | 1-(2-(Isochroman-7-yl)acetyl)morpholine |
| This compound | Amide Coupling | Aniline | 2-(Isochroman-7-yl)-N-phenylacetamide |
| This compound | Amide Coupling | Cyclohexylamine | N-Cyclohexyl-2-(isochroman-7-yl)acetamide |
This systematic approach allows researchers to efficiently generate novel compounds and explore structure-activity relationships (SAR), potentially leading to the discovery of new lead molecules for drug development.
Analytical and Spectroscopic Characterization Methodologies for Research on 2 Isochroman 7 Yl Acetic Acid
Chromatographic Techniques for Purity, Separation, and Isolation
Chromatography is indispensable for the separation of 2-(isochroman-7-yl)acetic acid from reaction mixtures and for the quantitative assessment of its purity. The selection of a specific chromatographic technique is contingent on the scale of the separation and the desired purity of the final product.
High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analysis of organic acids due to its high resolution and sensitivity. For this compound, reversed-phase HPLC (RP-HPLC) is the most common method. This technique allows for precise quantification and purity determination. jchr.orgsciencegate.app
A typical RP-HPLC setup would involve a C18 stationary phase, which is effective for separating moderately polar compounds. The mobile phase generally consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), and an aqueous buffer, often with an acidic modifier like acetic acid, formic acid, or phosphoric acid to ensure the carboxylic acid group remains protonated, leading to sharper peaks and more reproducible retention times. sielc.comsigmaaldrich.com Detection is commonly performed using a UV detector, as the benzene (B151609) ring within the isochroman (B46142) structure exhibits strong absorbance in the UV region, typically around 210 nm and 254 nm. chemspider.com
Table 1: Illustrative HPLC Conditions for Analysis of this compound
| Parameter | Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A: 0.1% Phosphoric Acid in WaterB: Acetonitrile |
| Gradient | Isocratic or Gradient Elution (e.g., 70:30 A:B) |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 25-30 °C |
| Detection | UV at 210 nm or 254 nm |
| Injection Vol. | 10 µL |
This table represents typical starting conditions and would require optimization for specific analytical needs.
Direct analysis of this compound by Gas Chromatography (GC) is challenging due to its low volatility and the thermal lability of the carboxylic acid group. researchgate.net Therefore, derivatization is a necessary prerequisite to convert the analyte into a more volatile and thermally stable form. researchgate.netifremer.fr
The most common derivatization strategy for carboxylic acids is esterification, for instance, by reacting the compound with an alcohol (like methanol or ethanol) in the presence of an acid catalyst to form the corresponding ester (e.g., methyl 2-(isochroman-7-yl)acetate). Silylation, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), is another effective method to create volatile trimethylsilyl (B98337) esters. jfda-online.com
Once derivatized, the compound can be analyzed on a GC system, typically equipped with a low-polarity capillary column (e.g., DB-5 or HP-5) and a Flame Ionization Detector (FID) for quantification or a Mass Spectrometer (MS) for identification. rsc.orgmdpi.com
Table 2: General GC Conditions for Analysis of Derivatized this compound
| Parameter | Condition |
| Derivative | Methyl Ester or Trimethylsilyl (TMS) Ester |
| Column | DB-5MS (or equivalent), 30 m x 0.25 mm, 0.25 µm film |
| Carrier Gas | Helium or Hydrogen |
| Injector Temp. | 250 °C |
| Oven Program | Initial Temp: 100 °C, Ramp: 10 °C/min to 280 °C |
| Detector | FID or Mass Spectrometer (MS) |
This table provides a general guideline; specific parameters depend on the chosen derivative and instrumentation.
For the isolation of this compound in quantities required for further research, preparative chromatography is employed. This can range from traditional flash column chromatography for crude purification to preparative HPLC for obtaining high-purity material. nih.gov
In a typical synthesis, after workup, the crude product containing this compound is often first purified by flash column chromatography on silica (B1680970) gel. rsc.org A solvent system of increasing polarity, such as a gradient of ethyl acetate (B1210297) in hexane, is used to elute the compound from the column.
For achieving higher purity (>98%), preparative HPLC is the method of choice. nih.gov The conditions are scaled up from the analytical HPLC method, using a larger column and higher flow rates. Fractions are collected and the solvent is evaporated to yield the purified compound. nih.gov
Spectroscopic Techniques for Structural Elucidation
Spectroscopic methods are crucial for the unambiguous confirmation of the chemical structure of this compound.
NMR spectroscopy is the most powerful tool for elucidating the detailed molecular structure of this compound. It provides information on the carbon skeleton and the number and connectivity of hydrogen atoms. rsc.orgwiley-vch.de
¹H NMR: The proton NMR spectrum provides information about the different chemical environments of the hydrogen atoms. For this compound, one would expect to see signals corresponding to the aromatic protons on the benzene ring, the methylene (B1212753) protons of the acetic acid side chain (-CH₂COOH), and the protons of the isochroman ring system (-OCH₂-, -CH₂- at position 4, and the benzylic -CH₂- at position 1). The chemical shift of the carboxylic acid proton (-COOH) is typically observed as a broad singlet far downfield. docbrown.info
¹³C NMR: The carbon-13 NMR spectrum reveals the number of unique carbon atoms in the molecule. bhu.ac.in Distinct signals would be expected for the carbonyl carbon of the acid, the carbons of the aromatic ring, and the aliphatic carbons of the isochroman and acetic acid moieties.
2D NMR: Two-dimensional NMR experiments such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish the connectivity between protons and carbons, confirming the substitution pattern on the isochroman ring and the position of the acetic acid group. libretexts.orglibretexts.org COSY identifies proton-proton couplings within the same spin system, while HMBC shows correlations between protons and carbons over two or three bonds, which is essential for piecing the molecular fragments together. researchgate.net
Table 3: Predicted ¹H NMR Chemical Shifts (δ) for this compound
| Protons | Predicted Chemical Shift (ppm) | Multiplicity |
| Aromatic (C5, C6, C8) | 6.9 - 7.2 | Multiplet |
| Methylene (-OCH₂ -) | 4.7 - 4.9 | Singlet/Triplet |
| Methylene (benzylic) | 3.8 - 4.0 | Triplet |
| Methylene (-CH₂ - at C4) | 2.8 - 3.0 | Triplet |
| Acetic Acid (-CH₂ COOH) | 3.5 - 3.7 | Singlet |
| Carboxylic Acid (-COOH ) | 10.0 - 12.0 | Broad Singlet |
Predicted values are based on analogous structures and may vary depending on solvent and experimental conditions.
Table 4: Predicted ¹³C NMR Chemical Shifts (δ) for this compound
| Carbon | Predicted Chemical Shift (ppm) |
| Carbonyl (-C OOH) | 170 - 175 |
| Aromatic (quaternary) | 130 - 140 |
| Aromatic (CH) | 125 - 130 |
| Methylene (-OC H₂-) | 65 - 70 |
| Methylene (benzylic) | 60 - 65 |
| Methylene (-C H₂- at C4) | 25 - 30 |
| Acetic Acid (-C H₂COOH) | 40 - 45 |
Predicted values are based on analogous structures and may vary depending on solvent and experimental conditions.
Mass spectrometry is used to determine the molecular weight and to gain structural information through analysis of fragmentation patterns. Soft ionization techniques, such as Electrospray Ionization (ESI), are typically used to obtain the molecular ion. rsc.org
For this compound (Molecular Formula: C₁₁H₁₂O₃), the expected molecular weight is approximately 192.21 g/mol . In ESI-MS, the compound would likely be observed as the deprotonated molecule [M-H]⁻ at m/z 191 in negative ion mode, or as the protonated molecule [M+H]⁺ at m/z 193 or sodium adduct [M+Na]⁺ at m/z 215 in positive ion mode.
Tandem mass spectrometry (MS/MS) experiments can be performed to induce fragmentation of the molecular ion. Characteristic fragment ions would include the loss of the carboxylic acid group (-COOH, 45 Da) or the loss of a water molecule (-H₂O, 18 Da). jfda-online.comresearchgate.net The fragmentation of the isochroman ring itself can also provide further structural confirmation.
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy
Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are foundational techniques for the characterization of this compound, providing valuable insights into its functional groups and electronic transitions.
Infrared (IR) Spectroscopy
IR spectroscopy is instrumental in identifying the characteristic functional groups present in this compound. The IR spectrum is expected to exhibit distinct absorption bands corresponding to the carboxylic acid and the isochroman core.
The carboxylic acid moiety gives rise to several key vibrations. A broad O–H stretching band is anticipated in the region of 3300-2500 cm⁻¹, which is a hallmark of hydrogen-bonded carboxylic acids. researchgate.net The C=O stretching vibration of the carbonyl group typically appears as a strong, sharp peak between 1760 and 1690 cm⁻¹. researchgate.net The position of this band can be influenced by dimerization. Additionally, C–O stretching and O–H bending vibrations are expected between 1320-1210 cm⁻¹ and 1440-1395 cm⁻¹, respectively. researchgate.net
The isochroman structure also contributes to the IR spectrum. The aromatic C–H stretching vibrations of the benzene ring are expected to appear in the 3100-3000 cm⁻¹ region. researchgate.net In-ring C–C stretching vibrations for the aromatic part are typically observed around 1600-1585 cm⁻¹ and 1500-1400 cm⁻¹. researchgate.net The aliphatic C-H stretching from the dihydropyran ring and the methylene group of the acetic acid side chain would likely be found in the 3000-2850 cm⁻¹ range. researchgate.net For related isocoumarin (B1212949) derivatives, the lactone carbonyl frequency is observed in the 1745–1700 cm⁻¹ region. mdpi.com For instance, in a study of 1-alkyl-isochroman-1-yl acetic acid derivatives, characteristic IR peaks were observed around 3070 cm⁻¹ (aromatic C-H), 1715 cm⁻¹ (C=O), and 1230 cm⁻¹ (C-O).
Interactive Table: Expected Infrared Absorption Bands for this compound
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |
| Carboxylic Acid | O-H Stretch | 3300-2500 | Broad, Strong |
| Carboxylic Acid | C=O Stretch | 1760-1690 | Strong |
| Aromatic Ring | C-H Stretch | 3100-3000 | Medium |
| Alkane (CH₂, CH) | C-H Stretch | 3000-2850 | Medium |
| Aromatic Ring | C=C Stretch | 1600-1450 | Medium to Weak |
| Carboxylic Acid | C-O Stretch | 1320-1210 | Medium |
| Carboxylic Acid | O-H Bend | 1440-1395 | Medium |
Note: The exact positions of the peaks can vary based on the sample preparation and the physical state of the compound.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the molecule, particularly those associated with the aromatic chromophore. The benzene ring fused to the dihydropyran ring in the isochroman system constitutes the primary chromophore. Aromatic compounds typically exhibit multiple absorption bands in the UV region. nih.gov
For this compound, absorption bands are expected in the UV region, likely corresponding to π → π* transitions of the aromatic ring. The exact wavelength of maximum absorbance (λmax) and the molar absorptivity (ε) would need to be determined experimentally. In aqueous solutions of acetic acid, an absorption peak attributed to the C=O group is observed, which can shift upon the formation of hydrogen bonds. researchgate.net The UV spectra of similar aromatic carboxylic acids often show absorption bands in the 240-300 nm range. researchgate.net
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the most definitive method for determining the precise three-dimensional arrangement of atoms in the solid state.
Single Crystal X-ray Diffraction of this compound and its Salts
While no single-crystal X-ray diffraction data for this compound itself has been reported in the literature, analysis of related isochroman derivatives provides valuable predictive insights into its likely solid-state structure.
It is anticipated that the heterocyclic dihydropyran ring of the isochroman moiety will adopt a non-planar conformation, such as a half-chair or boat conformation, which is a common feature in similar structures. nih.govresearchgate.net The acetic acid side chain will have specific bond lengths and angles, with the carboxylic acid group being planar.
A crucial aspect of the crystal structure will be the intermolecular interactions, particularly hydrogen bonding. Carboxylic acids are well-known to form strong hydrogen-bonded dimers in the solid state, where the hydroxyl group of one molecule interacts with the carbonyl oxygen of a neighboring molecule, creating a characteristic R²₂(8) ring motif. It is highly probable that this compound would exhibit such dimeric structures.
The formation of salts of this compound with suitable counter-ions could facilitate crystallization and provide stable crystalline materials for X-ray diffraction analysis. The resulting crystal structures would reveal the ionic interactions between the carboxylate group and the counter-ion, in addition to other non-covalent interactions that dictate the crystal packing. researchgate.net
Interactive Table: Expected Crystallographic Parameters for a Hypothetical Crystal of this compound
| Parameter | Expected Value/Information |
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | Centrosymmetric (e.g., P2₁/c) or Chiral |
| Key Conformations | Half-chair or boat for the dihydropyran ring |
| Key Intermolecular Interactions | Hydrogen-bonded carboxylic acid dimers (R²₂(8) motif), π-π stacking |
Note: This data is predictive and based on the analysis of structurally related compounds.
Co-crystallization Studies with Biological Targets for Ligand-Bound Structures
Co-crystallization of this compound with a biological target, such as an enzyme or receptor, followed by X-ray diffraction analysis of the resulting co-crystal, is a powerful technique to elucidate the specific binding interactions at the molecular level. This approach is fundamental in structure-based drug design.
The process involves preparing a solution containing both the purified biological macromolecule and the ligand, this compound, and screening various crystallization conditions (e.g., pH, temperature, precipitating agents) to obtain high-quality co-crystals.
Successful structure determination would reveal the precise orientation and conformation of this compound within the binding site of the biological target. It would allow for the detailed mapping of key intermolecular interactions, such as:
Hydrogen bonds: between the carboxylic acid group (as a donor and/or acceptor) and polar residues in the binding pocket.
Hydrophobic interactions: between the isochroman ring system and non-polar residues.
Ionic interactions: if the carboxylic acid is deprotonated and interacts with a charged residue.
While specific co-crystallization studies involving this compound have not been reported, the methodology is widely applied to understand the mechanism of action of small molecule inhibitors. For instance, co-crystallization of other isochroman derivatives has been used to map binding interactions with target enzymes. Such studies provide invaluable information for optimizing the ligand's structure to enhance its binding affinity and selectivity, thereby guiding the development of more potent and specific therapeutic agents.
Future Research Directions and Translational Opportunities for 2 Isochroman 7 Yl Acetic Acid
Exploration of Undiscovered Biological Activities and Targets
The known biological activities of the broader isochroman (B46142) class of compounds provide a fertile ground for hypothesizing new therapeutic applications for 2-(Isochroman-7-yl)acetic acid. While its specific biological profile remains largely uncharacterized, the structural alerts within the molecule suggest several promising avenues for investigation.
Table 1: Potential Undiscovered Biological Activities and Targets for this compound
| Potential Biological Activity | Potential Molecular Target(s) | Rationale based on Isochroman Derivatives |
| Neuroprotective Effects | Monoamine Oxidase (MAO), Acetylcholinesterase (AChE), Glycogen Synthase Kinase 3β (GSK-3β) | Isochroman derivatives have shown activity against central nervous system (CNS) targets. opentargets.org |
| Antiviral Activity | Viral proteases, polymerases, or entry proteins | The diverse biological activities of isochromans suggest potential for broad-spectrum antiviral effects. |
| Cardioprotective Effects | Cardiac ion channels, enzymes involved in oxidative stress | Some heterocyclic compounds are known to modulate cardiovascular function. |
| Immunomodulatory Activity | Cytokine production pathways (e.g., NF-κB, JAK/STAT) | The anti-inflammatory properties of isochromans suggest potential for modulating immune responses. frontiersin.org |
Future research should focus on screening this compound against a diverse panel of biological targets to uncover novel therapeutic potentials. High-throughput screening (HTS) campaigns against libraries of enzymes, receptors, and ion channels could rapidly identify initial hits. Subsequently, more focused assays can be employed to validate these findings and elucidate the mechanism of action.
Furthermore, phenotypic screening in various disease models, such as neuronal cell cultures for neurodegenerative diseases or infected cell lines for viral diseases, could reveal unexpected therapeutic activities. Identifying the molecular targets responsible for these phenotypic effects will be a crucial step in understanding the compound's mechanism of action and for its further development.
Development of Advanced Synthetic Routes and Sustainable Chemistry Approaches
The efficient and environmentally benign synthesis of this compound is paramount for its future development and potential commercialization. While classical methods for isochroman synthesis exist, there is a significant opportunity to develop more advanced and sustainable routes.
Table 2: Comparison of Synthetic Strategies for Isochroman Ring Formation
| Synthetic Strategy | Description | Advantages | Potential for Sustainability |
| Oxa-Pictet-Spengler Reaction | Acid-catalyzed cyclization of a β-phenylethanol with an aldehyde or its equivalent. opentargets.org | Modular, allows for diverse substitution patterns. | Can be made more sustainable by using greener solvents and catalysts. |
| Transition-Metal-Catalyzed C-H Activation/Annulation | Direct formation of the isochroman ring from simpler precursors via C-H bond functionalization. | High atom economy, potential for novel disconnections. | Use of earth-abundant metal catalysts can enhance sustainability. nih.gov |
| Intramolecular Etherification | Cyclization of a suitably functionalized benzene (B151609) derivative bearing a side chain with a leaving group. | Often high-yielding for specific substrates. | Can be improved by using non-toxic reagents and solvent recycling. |
| Electrochemical Synthesis | Utilizes electricity to drive the desired chemical transformations, often avoiding harsh reagents. | High atom economy and mild reaction conditions. researchgate.net | Inherently green by minimizing chemical waste. |
A key challenge in the synthesis of this compound is the regioselective introduction of the acetic acid moiety at the C7 position of the isochroman core. Future synthetic strategies should aim to address this challenge with high efficiency and selectivity.
Moreover, the principles of green chemistry should be integrated into the synthetic design. nih.govnih.govresearchgate.net This includes the use of renewable starting materials, the reduction of hazardous waste, the use of catalytic rather than stoichiometric reagents, and the implementation of energy-efficient processes such as microwave-assisted synthesis. researchgate.netresearchgate.net The development of a scalable and sustainable synthesis will be a critical enabler for the extensive biological evaluation and potential clinical translation of this compound and its analogs.
Application of Artificial Intelligence and Machine Learning in Compound Design and Optimization
Artificial intelligence (AI) and machine learning (ML) are revolutionizing the field of drug discovery and development. frontiersin.org These computational tools can be powerfully applied to accelerate the design and optimization of analogs of this compound with improved potency, selectivity, and pharmacokinetic properties. nih.govnih.gov
Table 3: Application of AI/ML in the Development of this compound Analogs
| AI/ML Application | Description | Potential Impact |
| Generative Models | Algorithms that can design novel molecular structures with desired properties. nih.gov | Rapidly generate a virtual library of diverse isochroman-based compounds for in silico screening. |
| Quantitative Structure-Activity Relationship (QSAR) Modeling | Develop predictive models that correlate chemical structure with biological activity. | Guide the rational design of more potent analogs by identifying key structural features for activity. |
| ADMET Prediction | In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity properties. | Prioritize compounds with favorable drug-like properties for synthesis and experimental testing, reducing late-stage attrition. |
| De Novo Drug Design | Design of novel compounds specifically tailored to bind to a particular biological target. | Create highly selective and potent inhibitors or modulators of a target of interest. |
A typical workflow would involve using existing data on the biological activities of isochroman derivatives to train QSAR models. These models can then be used to predict the activity of virtual analogs of this compound. Generative models can also be employed to explore a vast chemical space and propose novel structures with a high probability of being active.
Integration into Chemical Biology Tools and Probes for Mechanistic Studies
To fully understand the therapeutic potential of this compound, it is crucial to elucidate its mechanism of action at a molecular level. Chemical biology provides a powerful toolkit for this purpose, and this compound can be developed into chemical probes to identify its direct biological targets and study its effects in living systems. nih.gov
Table 4: Development of this compound-Based Chemical Biology Tools
| Chemical Biology Tool | Description | Application in Mechanistic Studies |
| Affinity-Based Probes | Analogs of the compound functionalized with a reactive group (e.g., photo-affinity label) and a reporter tag (e.g., biotin). | Used in affinity-based protein profiling (AfBPP) to covalently label and identify the direct protein targets of the compound from a complex biological sample. frontiersin.orgrsc.org |
| Fluorescent Probes | Analogs incorporating a fluorophore. | Enable the visualization of the compound's subcellular localization and dynamics in living cells using fluorescence microscopy. |
| Activity-Based Probes | Probes that covalently bind to the active site of a specific class of enzymes. | If the compound targets an enzyme, an activity-based probe can be designed to confirm target engagement and measure enzyme activity in a cellular context. nih.gov |
| Compound Libraries for SAR Studies | A systematically designed set of analogs with variations at different positions of the molecule. | Used to establish structure-activity relationships (SAR) and structure-property relationships (SPR), providing insights into the molecular interactions with its target(s). |
The development of a chemical probe based on the this compound scaffold would be a key step. This would involve identifying a position on the molecule where a linker and a tag can be attached without significantly compromising its biological activity. This probe could then be used in proteomic experiments to pull down its binding partners, which can be subsequently identified by mass spectrometry.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 2-(Isochroman-7-yl)acetic acid, and how can reaction conditions be optimized to minimize by-products?
- Methodological Answer : A widely used approach involves regioselective halogenation of precursor aromatic acids (e.g., bromination in acetic acid), followed by condensation and purification. For example, bromination of 4-methoxyphenylacetic acid with Br₂ in acetic acid yields intermediates with high regioselectivity . Optimization includes controlling reaction temperature (<25°C), stoichiometric ratios (1:1 for Br₂), and post-reaction purification via filtration and evaporation to isolate crystalline products (75–91% yield, 95–99.8% purity) . By-products like unreacted starting materials can be minimized by monitoring reaction progress via TLC or HPLC.
Q. How is this compound characterized structurally, and what crystallographic techniques are recommended for confirming its molecular configuration?
- Methodological Answer : Structural confirmation requires multi-technique validation:
- NMR : Proton/carbon NMR identifies substituent positions (e.g., methoxy, bromo groups) and aromatic ring connectivity .
- X-ray crystallography : Single-crystal X-ray diffraction (employing SHELX software ) resolves dihedral angles (e.g., 78.15° between phenyl and acetic acid planes) and hydrogen-bonding motifs (e.g., R₂²(8) dimeric patterns). Crystallization in polar solvents (e.g., ethanol/water) enhances crystal quality .
- Melting point : Consistency with literature values validates purity .
Q. What purification strategies are effective for achieving high-purity this compound derivatives?
- Methodological Answer :
- Recrystallization : Use solvent pairs like ethyl acetate/hexane to remove impurities.
- Column chromatography : Silica gel with gradients of ethyl acetate in hexane separates regioisomers (e.g., distinguishing 3-bromo vs. 4-bromo derivatives) .
- Centrifugation and filtration : Post-synthesis, rapid cooling and filtration under reduced pressure yield crystalline solids (95–99.8% purity) .
Advanced Research Questions
Q. How do electronic effects of substituents on the isochroman ring influence the compound’s reactivity and solid-state interactions?
- Methodological Answer : Electron-withdrawing groups (e.g., Br) increase C–C–C bond angles (e.g., 121.5° at brominated positions) due to inductive effects, while electron-donating groups (e.g., methoxy) reduce angles (118.2°) . These effects are quantified via X-ray crystallography and DFT calculations. Substituent electronic properties also modulate hydrogen-bonding strength in dimers, affecting solubility and melting points .
Q. How can researchers resolve discrepancies in reported synthetic yields for this compound derivatives?
- Methodological Answer :
- Error analysis : Identify sources like stoichiometric imbalances (e.g., excess Br₂), incomplete reaction monitoring, or purification losses. Replicate experiments under controlled conditions (e.g., inert atmosphere, standardized equipment) .
- Statistical validation : Use t-tests or ANOVA to compare yields across studies, ensuring sample sizes ≥3 replicates. Report effect sizes (e.g., Cohen’s d) and confidence intervals to quantify variability .
Q. What role does hydrogen-bonding play in the solid-state packing of this compound, and how can this inform material design?
- Methodological Answer : Centrosymmetric dimers linked via O–H···O hydrogen bonds (R₂²(8) motifs) dominate crystal packing, as shown in X-ray structures . This dimerization reduces solubility in nonpolar solvents but enhances thermal stability. Computational modeling (e.g., Mercury CSP) predicts packing motifs for derivatives, guiding the design of co-crystals for drug delivery .
Q. How can this compound derivatives be applied in natural product synthesis, and what experimental protocols ensure scalability?
- Methodological Answer : The compound serves as a precursor in concise routes to antimitotic agents like Combretastatin A-4 via Perkin condensation/decarboxylation . Scalability requires:
- Flow chemistry : Continuous reactors improve heat/mass transfer for bromination steps.
- Green solvents : Replace acetic acid with biodegradable alternatives (e.g., cyclopentyl methyl ether) to reduce waste .
- Process analytical technology (PAT) : In-line FTIR monitors reaction progress, ensuring reproducibility at scale .
Methodological Notes
- Data Reporting : Follow IUPAC guidelines for experimental details (e.g., solvent purity, instrument calibration) to ensure reproducibility .
- Statistical Standards : Adopt Nature Research’s framework for reporting sample sizes, statistical tests, and effect sizes .
- Software Tools : Use SHELXL for crystallographic refinement and Gaussian for DFT calculations to predict electronic effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
